METHYL 2-[4-({[(1,3-BENZODIOXOL-5-YLMETHYL)AMINO]CARBOTHIOYL}AMINO)PHENYL]ACETATE
Overview
Description
METHYL 2-[4-({[(1,3-BENZODIOXOL-5-YLMETHYL)AMINO]CARBOTHIOYL}AMINO)PHENYL]ACETATE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzodioxole moiety, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[4-({[(1,3-BENZODIOXOL-5-YLMETHYL)AMINO]CARBOTHIOYL}AMINO)PHENYL]ACETATE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1,3-benzodioxole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-aminophenylacetic acid methyl ester in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[4-({[(1,3-BENZODIOXOL-5-YLMETHYL)AMINO]CARBOTHIOYL}AMINO)PHENYL]ACETATE can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amines .
Scientific Research Applications
METHYL 2-[4-({[(1,3-BENZODIOXOL-5-YLMETHYL)AMINO]CARBOTHIOYL}AMINO)PHENYL]ACETATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 2-[4-({[(1,3-BENZODIOXOL-5-YLMETHYL)AMINO]CARBOTHIOYL}AMINO)PHENYL]ACETATE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. The benzodioxole moiety is known to interact with various proteins, potentially altering their function .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Shares the benzodioxole moiety and has similar biological activities.
Methyl 2-(1,3-benzodioxol-5-yl)-4-oxo-4-phenylbutanoate: Another compound with a benzodioxole structure, used in different research applications.
Uniqueness
METHYL 2-[4-({[(1,3-BENZODIOXOL-5-YLMETHYL)AMINO]CARBOTHIOYL}AMINO)PHENYL]ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific investigations .
Properties
IUPAC Name |
methyl 2-[4-(1,3-benzodioxol-5-ylmethylcarbamothioylamino)phenyl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-22-17(21)9-12-2-5-14(6-3-12)20-18(25)19-10-13-4-7-15-16(8-13)24-11-23-15/h2-8H,9-11H2,1H3,(H2,19,20,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGOKQVKFIWMXSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)NC(=S)NCC2=CC3=C(C=C2)OCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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